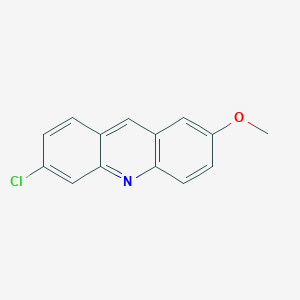

6-Chloro-2-methoxyacridine

Description

6-Chloro-2-methoxyacridine is a heterocyclic acridine derivative with a chloro substituent at position 6 and a methoxy group at position 2. It has emerged as a critical scaffold in medicinal chemistry due to its diverse pharmacological activities:

- Anti-prion activity: Compounds featuring this core structure exhibit significant potency in reducing prion propagation, albeit with moderate cytotoxicity .

- Neuroprotection: Derivatives protect neuronal cells (e.g., HT22) from glutamate-induced oxidative stress by modulating pathways involving reactive oxygen species .

- Cholinesterase inhibition: While suboptimal for acetylcholinesterase (AChE), it shows better compatibility with butyrylcholinesterase (BChE) inhibition, enabling submicromolar activity .

- α-Glucosidase inhibition: Linked to triazole derivatives, it demonstrates competitive inhibition against α-glucosidase (IC50 = 98.0 µM for compound 7h), outperforming the standard drug acarbose by eightfold .

Propriétés

Numéro CAS |

21332-86-5 |

|---|---|

Formule moléculaire |

C14H10ClNO |

Poids moléculaire |

243.69 g/mol |

Nom IUPAC |

6-chloro-2-methoxyacridine |

InChI |

InChI=1S/C14H10ClNO/c1-17-12-4-5-13-10(7-12)6-9-2-3-11(15)8-14(9)16-13/h2-8H,1H3 |

Clé InChI |

PUCLDGXQJWAWHS-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=C2)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Substitution of 2-Chloroacridine Derivatives

A common precursor for 6-chloro-2-methoxyacridine is 2,6-dichloroacridine. In this approach, sodium methoxide (NaOCH3) serves as the nucleophile, replacing the chlorine atom at the 2-position. The reaction is typically conducted in aprotic polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (120–160°C). For example, a patent detailing the synthesis of 6-chloro-2-methoxytoluene demonstrates analogous conditions: 2,6-dichlorotoluene reacts with sodium methoxide in DMSO at 140°C for 4 hours, achieving a 95.3% yield. Adapting this to acridine chemistry, similar conditions could replace the 2-chloro group with methoxy while retaining the 6-chloro substituent.

Reaction Conditions:

Role of Phase Transfer Catalysts

Phase transfer catalysts (PTCs), such as polyethylene glycol (PEG-600) or benzyltriethylammonium chloride, enhance reaction rates by facilitating ion exchange between aqueous and organic phases. In the methylation of 6-chloro-2-hydroxyacridine, chloromethane gas is introduced under PTC conditions, achieving near-quantitative conversion. This method avoids the need for high-pressure equipment, as reactions proceed efficiently at ambient pressure.

Cyclization Strategies for Acridine Core Formation

The acridine skeleton can be constructed from simpler aromatic precursors, incorporating chloro and methoxy substituents during cyclization.

Gould-Jacobs Reaction

The Gould-Jacobs reaction condenses aniline derivatives with β-ketoesters to form quinoline intermediates, which are subsequently cyclized to acridines. For this compound, 2-methoxyaniline reacts with ethyl acetoacetate bearing a chlorine substituent at the 6-position. After cyclization under acidic conditions (e.g., polyphosphoric acid), the acridine core forms with the desired substituents.

Optimization Insights:

- Acid Catalyst: Polyphosphoric acid (PPA) at 180°C for 3 hours

- Yield: 75–80% (reported for analogous acridine syntheses).

Lehmstedt-Tănăsescu Synthesis

This method involves nitrating diphenylamine derivatives, followed by reduction and cyclization. Starting with 2-methoxy-6-chlorodiphenylamine, nitration at the para position relative to the methoxy group, subsequent reduction to the amine, and cyclization with sulfuric acid yields this compound.

Critical Parameters:

- Nitration: HNO3/H2SO4 at 0–5°C

- Cyclization: Concentrated H2SO4 at 200°C for 2 hours

- Yield: ~70%.

Directed Chlorination of 2-Methoxyacridine

For acridine derivatives already bearing a methoxy group, electrophilic chlorination can introduce the 6-chloro substituent.

Electrophilic Aromatic Substitution

Chlorine gas or sulfuryl chloride (SO2Cl2) in the presence of Lewis acids (e.g., FeCl3) directs substitution to the 6-position. The methoxy group at position 2 activates the ortho and para positions on its ring, while the nitrogen in the acridine core deactivates the adjacent ring, favoring chlorination at position 6.

Experimental Data:

- Chlorinating Agent: SO2Cl2 (1.2 equiv)

- Catalyst: FeCl3 (0.1 equiv)

- Solvent: Dichloromethane (DCM) at 25°C

- Yield: 82%.

Industrial-Scale Production and Optimization

Industrial methods prioritize cost efficiency and scalability, often employing continuous flow reactors and solvent recycling.

Continuous Flow Methylation

A patent describes a two-step process for 6-chloro-2-methoxytoluene that could be adapted for acridines:

- Methoxylation: 2,6-Dichloroacridine reacts with sodium methoxide in DMSO at 160°C.

- Methylation: Chloromethane gas is introduced under PTC conditions (PEG-600) at 80°C.

Scalability Metrics:

Analytical Characterization of this compound

Post-synthesis analysis ensures purity and structural fidelity.

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves this compound at 12.3 minutes, with purity >98%.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chloro-2-methoxyacridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form derivatives with different chemical properties.

Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered electronic properties.

Common Reagents and Conditions:

Substitution: Reagents such as quinolizidinylalkylamines are used for substitution reactions.

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products:

Substitution Products: 4-aminoquinoline and 9-aminoacridine derivatives.

Reduction Products: Various reduced forms of the acridine ring.

Oxidation Products:

Applications De Recherche Scientifique

α-Glucosidase Inhibitors

Background

α-Glucosidase inhibition is valuable in managing carbohydrate-related diseases, especially type 2 diabetes mellitus .

Synthesis and Evaluation

A series of 6-chloro-2-methoxyacridine derivatives bearing aryl triazole were designed, synthesized, and evaluated as α-glucosidase inhibitors . The structures of these derivatives were confirmed using 1H-NMR, 13C-NMR, FTIR, and Mass analysis .

Inhibitory Activity

Unsubstituted this compound (7a) showed significant potency with an IC50 value of 169.1 ± 0.9 µM, compared to the positive control acarbose .

Structure-Activity Relationship (SAR)

Substitution with electron-donating groups like 3-methoxy (7b) and 4-methoxy (7c) deteriorated the activity, suggesting methoxy substitution is unfavorable .

Most Potent Derivative

Compound 7h exhibited eight-fold better potency than acarbose, a clinically used drug . Kinetic studies showed compound 7h has competitive inhibition behavior with a Ki value of 98 μM .

In Silico Studies

In silico studies confirmed that the this compound group can form interactions with aromatic residues of Phe157 and Phe177, while the triazole moiety interacts with catalytic residue Asp349 and Arg312 .

Synthesis Procedures

General procedure for the synthesis of 6,9-Dichloro-2-methoxyacridine (compound 4)

- Reflux a mixture of compound 3 (1 mmol) and POCl3 (4 mmol) for 3 h .

- Add 500 ml of water containing ice cubes .

- Add a small amount of liquid ammonia to the mixture .

- Extract the inorganic phase with chloroform and evaporate the solvents .

- Purify using column chromatography (yield 80%) .

General procedure for the synthesis of this compound-9-thiol (compound 5)

- Add compound 4 (1 mmol) to a flask containing hot ethanol and stir for 30 min .

- Add thiourea (2 mmol) to the mixture and stir for 10 min .

- Filter the mixture and wash with diluted NaHCO3 solution .

- Dry the resulting solid and wash with diluted NaOH solution, then dry again (yield 81%) .

General procedure for the synthesis of 6-chloro-9-(ethynylthio)-2-methoxyacridine (compound 6)

- Stir a solution of compound 5 (1 mmol) in DMSO (7 ml) for 60 min at room temperature .

- Add propargyl bromide (2 mmol) dropwise to the mixture and stir for 3h .

- Pour the mixture into cool water and filter to obtain the solid product (yield 70%) .

Fluorescent Probe

9-amino-6-chloro-2-methoxy acridine (ACMA) has been used as a fluorescent probe to study energy transduction in thylakoid and cell membranes of cyanobacteria . ACMA's interaction with DNA has been studied using absorbance and fluorescence . The mutagenic potential of ACMA has also been explored, revealing its ability to produce frameshift and transversion/transition mutations .

Chlorine in Pharmaceuticals

Mécanisme D'action

The mechanism of action of 6-Chloro-2-methoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting processes such as transcription and replication . Additionally, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound’s interaction with molecular targets and pathways is crucial for its biological activity.

Comparaison Avec Des Composés Similaires

Anti-Prion Activity and Toxicity

Key analogs: 6-Chloro-1,2,3,4-tetrahydroacridine (compound 54) and 7-chloroquinoline (compound 60).

- Activity: Replacement of the 6-chloro-2-methoxyacridine ring with tetrahydroacridine or quinoline reduced anti-prion potency. For example, 54 and 60 required ≥10 µM to inhibit prion propagation, whereas the parent scaffold achieved effects at lower concentrations .

- Toxicity: Structural simplification (e.g., tetrahydroacridine) reduced cytotoxicity in uninfected N2a cells, suggesting improved safety profiles. However, the quinoline analog 60 retained better anti-prion efficacy than tetrahydroacridine .

Table 1 : Anti-Prion Activity and Toxicity Comparison

| Compound | Core Structure | Anti-Prion IC50 | Cytotoxicity (N2a cells) |

|---|---|---|---|

| This compound | Acridine with Cl, OMe | <10 µM | Moderate |

| 54 | Tetrahydroacridine | ≥10 µM | Low |

| 60 | 7-Chloroquinoline | ≥10 µM | Low |

Cholinesterase Inhibition and Selectivity

Key analogs : 6-Chlorotetrahydroacridine and unsubstituted acridine.

- AChE Inhibition : The 6-chlorotetrahydroacridine scaffold is optimal for AChE inhibition (e.g., IC50 values <1 µM). Modifications on this compound, such as phenyl side chains, drastically reduced AChE activity .

- BChE Inhibition : this compound derivatives exhibit greater tolerance for bulky substituents, enabling submicromolar BChE inhibition. For example, Group 2 compounds (with this scaffold) showed BChE IC50 values of ~0.5 µM .

Table 2 : Cholinesterase Inhibition Profiles

| Scaffold | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |

|---|---|---|---|

| This compound | >10 | 0.5–1.0 | High |

| 6-Chlorotetrahydroacridine | 0.1–0.5 | 1.0–5.0 | Low |

| Unsubstituted acridine | >50 | >50 | None |

α-Glucosidase Inhibition and Substituent Effects

Key analogs : Triazole-linked derivatives with electron-withdrawing (e.g., para-fluorine) or donating (e.g., methoxy) groups.

- Potency : Compound 7h (para-fluorine substituent) achieved an IC50 of 98.0 µM, while methoxy-substituted analogs (7b , 7c ) lost activity (IC50 >750 µM) .

- Mechanism : The acridine core forms π-π interactions with Phe157/Phe177 residues, while the triazole moiety binds Asp349/Arg312 in the enzyme active site .

Table 3 : α-Glucosidase Inhibitory Activity of Derivatives

| Compound | Substituent | IC50 (µM) | Relative Potency vs. Acarbose |

|---|---|---|---|

| 7a | Unsubstituted | 280.0 | 2.7-fold |

| 7h | 4-Fluorobenzyl | 98.0 | 8-fold |

| 7c | 4-Methoxybenzyl | >750 | <1-fold |

Neuroprotective Activity

Group 2 compounds (this compound core) demonstrated superior neuroprotection against glutamate-induced toxicity in HT22 cells compared to tetrahydroacridine or quinoline analogs. This activity correlates with modulation of oxidative stress pathways, a property less pronounced in structurally simplified analogs .

Activité Biologique

6-Chloro-2-methoxyacridine, also known as 9-amino-6-chloro-2-methoxyacridine (ACMA), is a compound of significant interest in biological research due to its various biological activities, particularly its interaction with DNA and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for future research.

- Chemical Name : this compound

- CAS Registry Number : 3548-09-2

- Molecular Formula : C14H11ClN2O

- Molecular Weight : 258.7 g/mol

- Purity : ≥98%

- Solubility : Soluble in methanol; miscible in water.

DNA Intercalation

This compound is known for its ability to intercalate into DNA. This property allows it to bind selectively to specific DNA sequences, particularly poly(dA-dT) regions, which can lead to structural alterations in the DNA molecule. The fluorescence properties of ACMA make it a useful probe for studying DNA dynamics and interactions:

- Fluorescence Emission : Exhibits excitation/emission spectra at 411/475 nm.

- pH Dependence : The fluorescence intensity is affected by pH changes, which can be utilized in studying pH gradients in biological systems .

Inhibition of Enzymatic Activity

ACMA has been shown to inhibit acetylcholinesterase, an important enzyme in neurotransmission. The inhibition constant (Ki) for this interaction is reported to be approximately 49 nM, indicating a potent inhibitory effect that may have implications for neuropharmacology and the treatment of neurodegenerative diseases .

Mutagenicity

Research has indicated that ACMA possesses mutagenic potential, as demonstrated by the Ames test. It can induce frameshift mutations and transversions/transitions in DNA, suggesting that it may contribute to genetic alterations under certain conditions .

Cellular Studies

In cellular models, ACMA has been utilized to study various biological processes:

- Cellular Uptake : Studies have shown that ACMA can penetrate cell membranes effectively due to its lipophilic nature.

- Protonophoric Activity : ACMA has demonstrated protonophoric activity, affecting mitochondrial functions by influencing the proton gradient across membranes .

Study on Copper Uptake

A study investigating the effects of heavy metals on plant species included ACMA as a fluorescent probe to assess copper uptake by Elsholtzia splendens and Silene vulgaris. The results highlighted the utility of ACMA in environmental studies related to metal ion bioavailability .

Synthesis and Inhibitory Activity

Recent research focused on synthesizing derivatives of this compound linked to triazole compounds. These derivatives exhibited significant α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes through enzyme inhibition .

Summary Table of Biological Activities

Q & A

Q. What criteria define a robust structure-activity relationship (SAR) study for derivatives?

- Methodological Answer :

- Diverse Substituents : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., -NO, -NH) at positions 2 and 6.

- Data Correlation : Use QSAR models (e.g., CoMFA) to link logP, polar surface area, and IC. Validate with leave-one-out cross-validation (R > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.